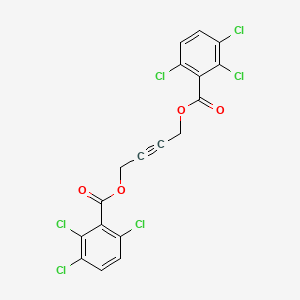
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) is an organic compound with the molecular formula C18H8Cl6O4 and a molecular weight of 500.972 . This compound is a derivative of 2-butyne-1,4-diol, where the hydroxyl groups are esterified with 2,3,6-trichlorobenzoic acid . It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) typically involves the esterification of 2-butyne-1,4-diol with 2,3,6-trichlorobenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process . The reaction can be represented as follows:
HOCH2C≡CCH2OH+2Cl3C6H2COOH→Cl3C6H2COOCH2C≡CCH2OCOC6H2Cl3+2H2O
Industrial Production Methods
Industrial production of 2-butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 2,3,6-trichlorobenzoic acid to a solution of 2-butyne-1,4-diol under controlled temperature and pressure conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to hydroxyl groups.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of trichlorobenzoic acid derivatives.
Reduction: Regeneration of 2-butyne-1,4-diol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 2-butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release 2,3,6-trichlorobenzoic acid, which may interact with enzymes and proteins, affecting their function . The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butyne-1,4-diol: The parent compound, known for its use in organic synthesis and as a precursor to other chemicals.
1,4-Butanediol: A related diol with similar chemical properties but different applications.
2-Butene-1,4-diol: Another related compound with distinct reactivity and uses.
Uniqueness
2-Butyne-1,4-diol, bis(2,3,6-trichlorobenzoate) is unique due to its esterified structure, which imparts different chemical and physical properties compared to its parent compound and other related diols. Its ability to undergo specific reactions and its applications in various fields highlight its distinctiveness .
Propriétés
Numéro CAS |
73758-47-1 |
|---|---|
Formule moléculaire |
C18H8Cl6O4 |
Poids moléculaire |
501.0 g/mol |
Nom IUPAC |
4-(2,3,6-trichlorobenzoyl)oxybut-2-ynyl 2,3,6-trichlorobenzoate |
InChI |
InChI=1S/C18H8Cl6O4/c19-9-3-5-11(21)15(23)13(9)17(25)27-7-1-2-8-28-18(26)14-10(20)4-6-12(22)16(14)24/h3-6H,7-8H2 |
Clé InChI |
OSABWJORQUASPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1Cl)C(=O)OCC#CCOC(=O)C2=C(C=CC(=C2Cl)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)


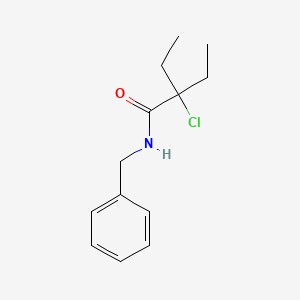
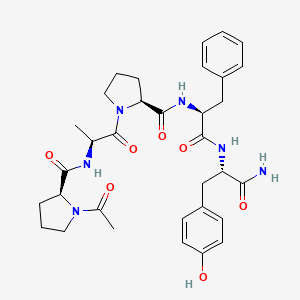
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
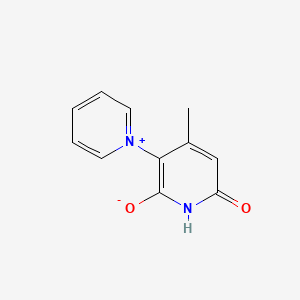
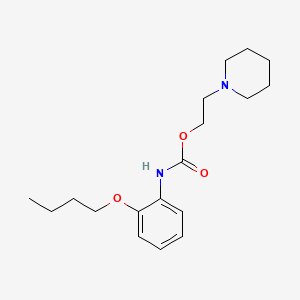
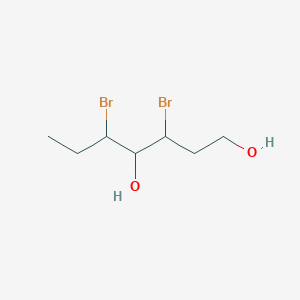
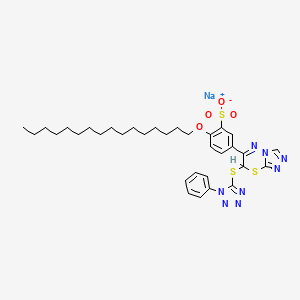

![[(E)-2,3-diiodoprop-2-enyl] N-(4-chlorophenyl)carbamate](/img/structure/B14464587.png)
